molecular formula C25H25F3N8O5 B301403 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone

4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone

Katalognummer B301403
Molekulargewicht: 574.5 g/mol
InChI-Schlüssel: VCPKHOKRVIGHIF-MUFRIFMGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone, also known as NTMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NTMB is a hydrazone derivative that has been synthesized using a variety of methods, and its mechanism of action has been studied extensively.

Wirkmechanismus

The mechanism of action of 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone has also been shown to inhibit the activity of protein kinase C, which is involved in various signaling pathways. Additionally, 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone has been shown to inhibit the activity of HCV protease, which is involved in viral replication.
Biochemical and Physiological Effects:
4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the downregulation of various signaling pathways. 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone has also been shown to have anti-inflammatory effects and to reduce oxidative stress. In animal studies, 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone has been shown to have neuroprotective effects and to improve cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone has several advantages for lab experiments, including its ease of synthesis and its broad range of potential therapeutic applications. However, 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone also has limitations, including its low solubility in water and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone research, including the optimization of its synthesis method, the development of more water-soluble derivatives, and the evaluation of its efficacy and safety in animal models. Additionally, 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone could be further studied for its potential therapeutic applications in other fields, such as cardiovascular diseases and autoimmune diseases. Further research is needed to fully understand the mechanism of action of 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone and to identify its potential targets for therapeutic intervention.

Synthesemethoden

4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone has been synthesized using a variety of methods, including the reaction of 4-nitrophenol with trifluoromethylphenylacetonitrile, followed by the reaction of the resulting compound with benzaldehyde and hydrazine hydrate. Another method involves the reaction of 4-nitrophenol with 2-(trifluoromethyl)phenylhydrazine, followed by the reaction of the resulting compound with benzaldehyde and morpholine. The synthesis of 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone has also been achieved using a one-pot reaction, which involves the reaction of 4-nitrophenol, trifluoromethylphenylacetonitrile, benzaldehyde, hydrazine hydrate, and morpholine in a single step.

Wissenschaftliche Forschungsanwendungen

4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone has been studied extensively for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone has been shown to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neurodegenerative diseases, 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone has been shown to have neuroprotective effects against Parkinson's disease and Alzheimer's disease. In infectious diseases, 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone has been shown to have antiviral activity against HIV-1 and HCV.

Eigenschaften

Produktname

4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone

Molekularformel

C25H25F3N8O5

Molekulargewicht

574.5 g/mol

IUPAC-Name

4,6-dimorpholin-4-yl-N-[(E)-[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylideneamino]-1,3,5-triazin-2-amine

InChI

InChI=1S/C25H25F3N8O5/c26-25(27,28)18-3-6-21(20(15-18)36(37)38)41-19-4-1-17(2-5-19)16-29-33-22-30-23(34-7-11-39-12-8-34)32-24(31-22)35-9-13-40-14-10-35/h1-6,15-16H,7-14H2,(H,30,31,32,33)/b29-16+

InChI-Schlüssel

VCPKHOKRVIGHIF-MUFRIFMGSA-N

Isomerische SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])N5CCOCC5

SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])N5CCOCC5

Kanonische SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])N5CCOCC5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.